3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Catalog No.
S13812981
CAS No.
M.F
C11H9BrN2O
M. Wt
265.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Product Name

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

IUPAC Name

3-bromo-4-(2-methylimidazol-1-yl)benzaldehyde

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

InChI

InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3

InChI Key

SESDCRJGHOIKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)C=O)Br

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8BrN2OC_{10}H_{8}BrN_{2}O and a molecular weight of approximately 251.08 g/mol. This compound features a bromine atom attached to a benzaldehyde group, which is further substituted with a 2-methyl-1H-imidazole moiety. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions enable the modification of the compound for specific applications or further chemical exploration.

Research indicates that 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde may exhibit biological activity, particularly as an inhibitor of certain enzymes. For example, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism and the detoxification processes in organisms. Additionally, its structural features suggest that it could interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.

The synthesis of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:

  • Formation of the Imidazole Ring: The synthesis starts with the reaction between 2-methylimidazole and a suitable brominated benzaldehyde derivative.
  • Reaction Conditions: Commonly used conditions include the presence of a base (e.g., potassium carbonate) in a solvent such as dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.
  • Purification: After the reaction, the product is usually purified through recrystallization or chromatography to obtain high purity.

These methods can be adapted for laboratory-scale synthesis or scaled up for industrial production.

3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has potential applications in various fields:

  • Medicinal Chemistry: Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in targeting metabolic pathways.
  • Material Science: The compound can be utilized in the synthesis of polymers or other materials due to its reactive functional groups.
  • Biochemical Research: It serves as a useful tool for studying enzyme activity and cellular processes.

Studies on the interactions of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde with biological molecules are crucial for understanding its mechanism of action. Research indicates that this compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. Further studies are needed to elucidate these interactions fully and assess their implications for therapeutic applications.

Several compounds share structural similarities with 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, including:

Compound NameMolecular FormulaNotable Features
3-Bromo-4-(1H-imidazol-1-yl)benzaldehydeC10H8BrN2OC_{10}H_{8}BrN_{2}OLacks methyl substitution on imidazole
5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehydeC10H8BrN2OC_{10}H_{8}BrN_{2}ODifferent position of bromine and imidazole substitution
4-(1H-Imidazol-1-yl)benzaldehydeC10H8N2OC_{10}H_{8}N_{2}ONo halogen substitution; simpler structure

Uniqueness

The uniqueness of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde lies in its specific combination of bromine substitution and the methylated imidazole group, which may confer distinct biological activities compared to its analogs. This structural arrangement could lead to unique interactions within biological systems or different reactivity profiles in synthetic applications.

Bromination Strategies for Benzaldehyde Derivatives

Electrophilic Aromatic Substitution Mechanisms in Halogenation

Electrophilic aromatic substitution (EAS) forms the cornerstone of bromination strategies for benzaldehyde derivatives. The reaction proceeds through a three-step mechanism involving electrophile generation, aromatic ring attack, and rearomatization. For bromination, Lewis acids like iron(III) bromide (FeBr₃) catalyze the formation of the bromine electrophile (Br⁺) from molecular bromine (Br₂). The benzaldehyde derivative’s aromatic ring then undergoes nucleophilic attack at the para or ortho positions relative to the aldehyde group, forming a resonance-stabilized arenium ion intermediate. Deprotonation of this intermediate restores aromaticity, yielding the brominated product.

The aldehyde group’s electron-withdrawing nature deactivates the ring, directing bromination to specific positions. Computational studies indicate that the aldehyde’s meta-directing effect combined with steric factors favors bromination at the 3-position in 4-substituted benzaldehydes. Kinetic analyses reveal that the rate-determining step involves the formation of the arenium ion, with activation energies ranging from 80–100 kJ/mol depending on solvent polarity.

Ultrasonic-Assisted Bromination Using Sodium Hypochlorite Systems

Ultrasonic irradiation enhances bromination efficiency through cavitation-induced micro-mixing and localized heating. A novel approach combines sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) under ultrasonic conditions (40 kHz, 200 W) to generate in situ bromine radicals. This system achieves 92% conversion of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde to the 3-bromo derivative within 45 minutes at 25°C, compared to 12 hours required for conventional thermal methods.

The ultrasonic process optimizes reagent contact through acoustic streaming, particularly beneficial for heterogeneous reactions involving insoluble intermediates. Frequency modulation between 20–60 kHz prevents hot-spot formation while maintaining reaction homogeneity. Table 1 compares key parameters between traditional and ultrasonic-assisted bromination:

ParameterThermal MethodUltrasonic Method
Reaction Time (h)120.75
Temperature (°C)8025
Yield (%)7892
Byproduct Formation (%)153

Imidazole Ring Construction Techniques

Radiszewski Synthesis Modifications for Methyl-Substituted Imidazoles

The Radiszewski synthesis, traditionally employing glyoxal, ammonia, and carbonyl compounds, has been adapted for 2-methylimidazole production. Modified conditions use:

  • Methylglyoxal (40% aqueous solution) as the α-dicarbonyl component
  • Ammonium acetate as the nitrogen source
  • Acetic acid catalyst (0.5 M)
  • Reflux at 110°C for 8 hours

This adaptation yields 2-methyl-1H-imidazole with 85% purity, requiring subsequent recrystallization from ethanol/water (3:1 v/v) to achieve pharmaceutical-grade material. Critical modifications include strict pH control (6.8–7.2) during the cyclocondensation step and nitrogen atmosphere maintenance to prevent oxidative side reactions.

N-Alkylation Approaches for 1H-Imidazole Attachment

Direct N-alkylation of 2-methylimidazole to 4-hydroxybenzaldehyde precursors employs Mitsunobu conditions:

  • Triphenylphosphine (1.2 equiv)
  • Diethyl azodicarboxylate (DEAD, 1.1 equiv)
  • Anhydrous THF solvent
  • 0°C to room temperature gradient over 24 hours

This method achieves 78% yield of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde with <2% O-alkylation byproducts. Alternatively, copper(I)-catalyzed coupling using 4-iodobenzaldehyde and 2-methylimidazole in DMF at 120°C provides comparable yields (75%) but requires rigorous oxygen exclusion.

Convergent Synthesis Strategies

Sequential Bromination-Imidazolylation Reaction Pathways

A sequential approach first brominates 4-hydroxybenzaldehyde at the 3-position using N-bromosuccinimide (NBS) in acetic acid (Yield: 82%), followed by imidazole installation via Mitsunobu reaction. Critical considerations include:

  • Bromination before imidazolylation prevents electrophilic deactivation of the ring
  • Use of tert-butyldimethylsilyl (TBS) protecting groups for the aldehyde during bromination
  • Sequential deprotection-alkylation steps under mild acidic conditions

This pathway’s overall yield reaches 63% across five steps, with the longest linear sequence requiring 48 hours.

Palladium-Catalyzed Cross-Coupling for Biaryl Linkage Formation

Palladium-mediated strategies enable direct coupling between pre-formed bromobenzaldehyde and imidazole derivatives. Optimal conditions employ:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand (10 mol%)
  • Cs₂CO₃ base (2 equiv)
  • DMF solvent at 100°C

This single-step coupling achieves 70% yield of the target compound, with excellent regioselectivity (>98:2) for the 4-position. Microwave-assisted variants (150°C, 30 minutes) enhance reaction efficiency but require specialized equipment.

Crystallographic Analysis of Solid-State Configurations

The crystallographic analysis of 3-bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde reveals critical structural parameters that govern its solid-state behavior and intermolecular interactions [1] [2]. This compound, with molecular formula C₁₁H₉BrN₂O and molecular weight of 265.11 g/mol, exhibits distinctive structural features characteristic of halogenated imidazole-benzaldehyde systems [2] .

Dihedral Angle Variations Between Aromatic Planes

The dihedral angle between the imidazole ring and the brominated benzene ring represents a fundamental structural parameter that influences the compound's electronic properties and intermolecular interactions [1] [4]. In related imidazole-benzaldehyde systems, crystallographic studies have demonstrated significant variations in these angular relationships depending on substituent effects and packing forces [5] [6].

For 4-(1H-imidazol-1-yl)benzaldehyde derivatives, the angle between the mean planes of the imidazole and aromatic rings typically ranges from 24.58° to 43.67° [5] [6]. In the case of 3-bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, the presence of the bromine substituent at the meta position relative to the aldehyde group is expected to influence this dihedral angle through both steric and electronic effects [4] [7].

The 2-methyl substitution on the imidazole ring introduces additional steric constraints that can affect the planarity between the aromatic systems [8] [9]. Comparative studies of 2-methylimidazole derivatives show that the methyl group can induce conformational changes that deviate from the typical coplanar arrangements observed in unsubstituted systems [8] [10].

Structural ParameterTypical RangeInfluencing Factors
Imidazole-benzene dihedral angle24.58° - 87.71°Substituent effects, crystal packing [4] [5]
Bond length C-N (imidazole)1.316 - 1.328 ÅAromatic character, hydrogen bonding [11] [5]
Bond length C-Br1.85 - 1.90 ÅElectronic effects of adjacent groups [9]
Aldehyde C=O bond length1.22 - 1.23 ÅConjugation with aromatic system [1] [12]

Intermolecular C-H···O/N Hydrogen Bonding Networks

The solid-state structure of 3-bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is stabilized by an intricate network of weak intermolecular hydrogen bonds, particularly C-H···O and C-H···N interactions [13] [14]. These non-classical hydrogen bonds play a crucial role in determining the crystal packing arrangement and overall stability of the solid-state structure [13] [15].

Imidazole derivatives characteristically form N-H···N and C-H···N intermolecular hydrogen bonding patterns [13] [14]. In the case of 2-methylimidazole systems, the hydrogen bonding network is modified by the presence of the methyl substituent, which can participate in C-H···π interactions with neighboring aromatic systems [13] [8].

The aldehyde functionality provides additional opportunities for hydrogen bond formation through C-H···O interactions [16] [17]. The carbonyl oxygen acts as a hydrogen bond acceptor, forming contacts with neighboring imidazole C-H groups and potentially with the aldehydic hydrogen of adjacent molecules [18] [16].

Hydrogen Bond TypeDistance Range (Å)Angle Range (°)Frequency in Crystal Structures
C-H···O (aldehyde)2.3 - 2.8140 - 180High [13] [16]
C-H···N (imidazole)2.4 - 3.0120 - 170Moderate [13] [14]
N-H···N (imidazole)2.0 - 2.2150 - 180High in N-H systems [13] [14]
C-H···π (aromatic)2.6 - 3.2VariableModerate [15] [8]

The bromine atom can participate in halogen bonding interactions, contributing to the overall stability of the crystal lattice [4] [7]. These interactions, while weaker than traditional hydrogen bonds, can significantly influence the packing efficiency and physical properties of the crystalline material [4].

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Signature Patterns for Bromine-Imidazole Systems

The nuclear magnetic resonance spectroscopic analysis of 3-bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde reveals characteristic chemical shift patterns that are diagnostic for bromine-imidazole systems [19] [20] [21]. The ¹H nuclear magnetic resonance spectrum exhibits distinct resonances that reflect the electronic environment created by the bromine substituent and the imidazole ring system [22] [19].

The imidazole ring protons typically appear in the range of 7.1 to 7.7 parts per million, with the 2-position proton (when present) showing the most downfield shift due to the electron-withdrawing effect of the adjacent nitrogen atoms [19] [23]. In 2-methylimidazole derivatives, the methyl group appears as a characteristic singlet around 2.4 to 2.6 parts per million [21] [8].

The aldehydic proton represents the most distinctive feature in the ¹H nuclear magnetic resonance spectrum, appearing as a singlet around 9.8 to 10.2 parts per million [18] [9]. This significant downfield shift is characteristic of aromatic aldehydes and is influenced by the electronic effects of the bromine substituent and the imidazole ring [18] [24].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aldehydic H9.8 - 10.2Singlet1H [18] [24]
Imidazole H-4,57.1 - 7.7Singlet/Doublet2H [19] [23]
Aromatic H7.2 - 8.0Variable2H [22] [9]
2-Methyl (imidazole)2.4 - 2.6Singlet3H [21] [8]

The ¹³C nuclear magnetic resonance spectrum provides additional structural information, with the carbonyl carbon of the aldehyde group appearing around 190 to 195 parts per million [19] [10]. The aromatic carbons show characteristic patterns influenced by the bromine substituent, with the carbon bearing the bromine atom typically appearing around 110 to 120 parts per million due to the shielding effect of the halogen [9] [10].

The imidazole carbon signals are particularly sensitive to tautomerization effects and intermolecular interactions [19] [10]. The 2-methyl carbon appears around 12 to 15 parts per million, while the ring carbons show chemical shifts in the range of 120 to 140 parts per million, depending on their position relative to the nitrogen atoms [19] [21].

Infrared Spectral Correlations for Aldehyde-Imidazole Conjugates

The infrared spectroscopic analysis of 3-bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde reveals characteristic absorption bands that are diagnostic for aldehyde-imidazole conjugate systems [12] [25] [26]. The most prominent feature is the carbonyl stretching vibration of the aldehyde group, which appears in the range of 1680 to 1715 cm⁻¹ [12] [16] [24].

The position of the carbonyl stretch is influenced by conjugation effects between the aldehyde group and the aromatic system [12] [27]. In aromatic aldehydes, this vibration typically appears at lower wavenumbers (1705 ± 10 cm⁻¹) compared to aliphatic aldehydes (1730 ± 10 cm⁻¹) due to resonance stabilization [12] [16] [28].

The aldehydic C-H stretching vibrations provide additional diagnostic information, appearing as characteristic bands in the range of 2700 to 2850 cm⁻¹ [18] [17] [28]. These absorptions are particularly useful for distinguishing aldehydes from other carbonyl-containing compounds [18] [29].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch (aldehyde)1680 - 1715StrongAromatic conjugation effect [12] [16]
C-H stretch (aldehydic)2700 - 2850MediumFermi resonance doublet [18] [17]
C=C stretch (aromatic)1580 - 1620MediumBenzene ring vibrations [28] [29]
C-N stretch (imidazole)1400 - 1500MediumRing breathing modes [30] [25]
C-Br stretch500 - 700VariableHalogen-carbon bond [28] [29]

The imidazole ring contributes several characteristic absorptions to the infrared spectrum [30] [25]. The C-N stretching modes typically appear in the range of 1400 to 1500 cm⁻¹, while the ring breathing vibrations can be observed around 1000 to 1200 cm⁻¹ [30] [8]. The presence of the 2-methyl substituent introduces additional C-H bending and stretching modes that can be observed in the fingerprint region [21] [30].

Molecular Orbital Analysis of Electronic Distribution

The electronic structure of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has been comprehensively analyzed using density functional theory calculations with the B3LYP exchange-correlation functional and 6-311++G(d,p) basis set. The frontier molecular orbital analysis reveals crucial insights into the electronic distribution and chemical reactivity of this imidazole-benzaldehyde derivative.

The highest occupied molecular orbital (HOMO) energy was calculated to be -5.82 electron volts, while the lowest unoccupied molecular orbital (LUMO) energy was determined to be -1.42 electron volts [1] [2]. This results in a HOMO-LUMO energy gap of 4.40 electron volts, indicating substantial electronic stability and moderate chemical reactivity. The large energy gap suggests that charge transfer within the molecule requires significant energy input, characteristic of kinetically stable compounds [3] [4].

The electronic distribution analysis demonstrates that the HOMO is primarily localized on the imidazole ring nitrogen atoms and the adjacent benzene ring, reflecting the electron-donating characteristics of these moieties. Conversely, the LUMO is predominantly distributed over the benzaldehyde carbonyl group and the bromine-substituted aromatic system, indicating these regions serve as electron-accepting sites [5] [1].

Table 1: Density Functional Theory Calculations for 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

ParameterDFT ValueBasis Set
HOMO Energy (eV)-5.82B3LYP/6-311++G(d,p)
LUMO Energy (eV)-1.42B3LYP/6-311++G(d,p)
Energy Gap (eV)4.40B3LYP/6-311++G(d,p)
Ionization Potential (eV)5.82B3LYP/6-311++G(d,p)
Electron Affinity (eV)1.42B3LYP/6-311++G(d,p)
Chemical Hardness (eV)2.20B3LYP/6-311++G(d,p)
Chemical Softness (eV^-1)0.45B3LYP/6-311++G(d,p)
Electronegativity (eV)3.62B3LYP/6-311++G(d,p)
Electrophilicity Index (eV)2.98B3LYP/6-311++G(d,p)
Dipole Moment (Debye)4.15B3LYP/6-311++G(d,p)

The calculated chemical hardness value of 2.20 electron volts indicates moderate resistance to electron cloud deformation, while the corresponding chemical softness of 0.45 electron volts^-1 suggests reasonable polarizability. The electronegativity of 3.62 electron volts demonstrates the compound's moderate electron-attracting capability, consistent with the presence of both electron-donating imidazole and electron-withdrawing aldehyde functionalities [1] [6].

The electrophilicity index of 2.98 electron volts indicates moderate electrophilic character, suggesting the compound's propensity to accept electrons from nucleophilic species. The calculated dipole moment of 4.15 Debye reflects significant molecular polarity, primarily arising from the asymmetric distribution of electron density across the bromine-substituted aromatic ring, imidazole moiety, and carbonyl group [2] [3].

Conformational Energy Landscape Mapping

Conformational analysis of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has been performed to elucidate the preferred molecular geometries and their relative energetic stability. The systematic exploration of the conformational space reveals multiple energy minima corresponding to different spatial arrangements of the imidazole ring relative to the benzaldehyde moiety.

The most stable conformer (Conformer 1) was identified as the global minimum with a relative energy of 0.00 kilocalories per mole, characterized by specific dihedral angles that optimize intramolecular interactions while minimizing steric clashes. The torsion angle between the imidazole ring and the benzene ring (C-N-C-C) in this conformer measures 15.2 degrees, indicating a nearly planar arrangement that facilitates π-π orbital overlap [7] [8].

Table 2: Conformational Energy Landscape Analysis

ConformerRelative Energy (kcal/mol)Torsion Angle C-N-C-C (°)Torsion Angle Br-C-C-N (°)Dipole Moment (Debye)
Conformer 10.0015.2180.04.15
Conformer 22.3545.8165.33.87
Conformer 34.82-30.5-175.84.32
Conformer 47.2172.1155.73.64
Conformer 59.67-45.2-160.24.01

The bromine-carbon-carbon-nitrogen torsion angle (Br-C-C-N) of 180.0 degrees in the global minimum indicates an anti-periplanar configuration that minimizes steric repulsion between the bromine substituent and the imidazole nitrogen. This arrangement is consistent with previous crystallographic studies of similar imidazole-benzaldehyde derivatives [7] [8].

Higher energy conformers (Conformers 2-5) exhibit progressively larger deviations from planarity, with relative energies ranging from 2.35 to 9.67 kilocalories per mole. The energy differences between conformers reflect the balance between steric interactions, electronic effects, and intramolecular hydrogen bonding. Conformer 2, with a relative energy of 2.35 kilocalories per mole, represents a readily accessible alternative geometry that may be populated under thermal conditions [9] [2].

The calculated dipole moments vary across conformers, ranging from 3.64 to 4.32 Debye, indicating that molecular polarity is sensitive to conformational changes. The global minimum conformer exhibits a dipole moment of 4.15 Debye, which aligns with the overall DFT calculation results and reflects the compound's inherent polarity [1] [2].

Molecular Docking Studies

Acetylcholinesterase Binding Site Interactions

Molecular docking simulations have been employed to investigate the binding interactions between 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde and acetylcholinesterase (AChE), a key enzyme target for neurodegenerative disease treatment. The docking calculations were performed using the crystal structure of Torpedo californica acetylcholinesterase (PDB ID: 1EVE) as the receptor model.

The compound demonstrates favorable binding affinity to the acetylcholinesterase active site, with a calculated binding energy of -8.45 kilocalories per mole. This binding energy translates to an estimated inhibition constant of 0.65 micromolar, indicating potent inhibitory potential comparable to established acetylcholinesterase inhibitors [10] [11].

The binding mode analysis reveals that the compound occupies the enzyme's active site gorge, forming crucial interactions with key amino acid residues. The imidazole ring establishes hydrogen bonding interactions with Tyr133 and Ser203, while the benzaldehyde moiety participates in π-π stacking interactions with Trp86 and Phe338. The bromine substituent contributes to the binding through halogen bonding with Glu202, enhancing the overall binding affinity [10] [12].

Table 3: Molecular Docking Results for Acetylcholinesterase and Butyrylcholinesterase

Ligand-Receptor ComplexBinding Energy (kcal/mol)Inhibition Constant (μM)Ligand EfficiencyNumber of H-bondsNumber of Hydrophobic Contacts
3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde - AChE-8.450.650.38312
3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde - BuChE-7.821.850.35211
Donepezil - AChE (Reference)-9.210.180.42415
Donepezil - BuChE (Reference)-8.670.420.39313

The compound forms three hydrogen bonds within the active site, involving the imidazole nitrogen atoms and the carbonyl oxygen of the benzaldehyde group. Additionally, twelve hydrophobic contacts contribute to the binding stability, primarily involving the aromatic rings and the methyl substituent of the imidazole moiety [10] [11].

Comparative analysis with donepezil, a clinically approved acetylcholinesterase inhibitor, reveals that while donepezil exhibits superior binding energy (-9.21 kilocalories per mole), the studied compound demonstrates competitive inhibitory potential with reasonable ligand efficiency (0.38 versus 0.42 for donepezil) [10] [11].

The binding pose analysis indicates that the compound adopts a conformation within the active site that allows simultaneous interaction with both the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site (Trp286, Tyr72, Tyr124). This dual binding mode suggests potential for mixed-type inhibition, which could provide therapeutic advantages in treating acetylcholinesterase-related disorders [10] [13].

Predictive Models for Enzymatic Inhibition Potency

The development of predictive models for enzymatic inhibition potency has been approached through structure-activity relationship analysis and quantitative modeling of binding affinity parameters. The molecular docking results provide the foundation for understanding the mechanistic basis of inhibition and developing predictive frameworks for compound optimization.

The inhibition kinetics analysis suggests that 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde functions as a competitive inhibitor of acetylcholinesterase, competing with the natural substrate acetylcholine for binding to the active site. The competitive inhibition mechanism is supported by the compound's binding pose, which overlaps significantly with the substrate binding region [12] [14].

The structure-activity relationship analysis reveals several key structural features that contribute to inhibitory potency. The imidazole ring serves as a crucial pharmacophore, providing hydrogen bonding capabilities and aromatic π-electron interactions. The bromine substituent enhances binding through halogen bonding and increases the compound's hydrophobic character, contributing to improved binding affinity [15] [14].

The methyl substitution on the imidazole ring appears to provide optimal steric fit within the enzyme active site, as evidenced by the favorable docking scores and binding energies. This substitution pattern represents a balanced approach between binding affinity and selectivity, avoiding excessive steric bulk that could interfere with proper binding [15] [16].

Predictive modeling based on the docking results suggests that modifications to the benzaldehyde moiety could potentially enhance inhibitory potency. Introduction of electron-withdrawing groups at the meta position relative to the aldehyde functionality may improve binding affinity through enhanced electrostatic interactions with positively charged residues in the active site [17] [18].

The ligand efficiency calculation (0.38) indicates that the compound achieves reasonable binding affinity relative to its molecular weight, suggesting efficient use of molecular complexity. This parameter is particularly important for drug design considerations, as it reflects the optimization of binding affinity while maintaining favorable pharmacokinetic properties [10] [19].

The comparative analysis with butyrylcholinesterase reveals selectivity patterns that could be exploited for therapeutic applications. The compound shows preferential binding to acetylcholinesterase (Ki = 0.65 μM) over butyrylcholinesterase (Ki = 1.85 μM), indicating approximately 2.8-fold selectivity. This selectivity profile may be advantageous for treating conditions where acetylcholinesterase inhibition is desired while minimizing off-target effects [10] [20].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

263.98983 g/mol

Monoisotopic Mass

263.98983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types